2,2,2-Trichloro-N,N-dimethylacetamide
Overview
Description
2,2,2-Trichloro-N,N-dimethylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl3NO and its molecular weight is 190.45 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reagent Uses in Synthesis
2,2,2-Trichloro-N,N-dimethylacetamide, a derivative of N,N-dimethylacetamide, is utilized in various synthesis processes. It delivers its own hydrogen, carbon, nitrogen, and oxygen atoms for the synthesis of a diverse array of compounds under different experimental conditions. This characteristic makes it a versatile reagent in chemical synthesis (Le Bras & Muzart, 2018).
Solvent in Chemical Reactions
N,N-dimethylacetamide, closely related to this compound, serves as an effective solvent in various chemical reactions. Its particular reactivity and ability to participate actively in the reactions as a solvent, catalyst, or even a reagent, highlight its importance in organic chemistry (Chiriac, Tanasă, & Nechifor, 2008).
Role in Photocatalytic CO2 Reduction
In studies exploring photocatalytic CO2 reduction, N,N-dimethylacetamide, which shares structural similarities with this compound, has been used as a reaction solvent. Its stability against hydrolysis and ability to produce carbon monoxide and formate in photocatalytic CO2 reduction processes make it a valuable solvent in such environmental applications (Kuramochi, Kamiya, & Ishida, 2014).
Application in Polymer Science
The compound has applications in the field of polymer science. For instance, it is used in the synthesis of poly(ether imide)s, highlighting its role in the fabrication of materials with significant thermal stability and mechanical properties suitable for high-performance applications like gas separation membranes (Dinari, Ahmadizadegan, & Asadi, 2015).
Electrolyte Additive in Lithium Ion Batteries
This compound's analog, dimethylacetamide, is used as an electrolyte stabilizing additive in lithium-ion batteries. This application underscores its role in enhancing the thermal stability of electrolytes and improving the cyclic performance of batteries at elevated temperatures (Xu et al., 2011).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important for users to confirm product identity and/or purity . More specific safety and hazard information may be available on the product’s Material Safety Data Sheet (MSDS).
Properties
IUPAC Name |
2,2,2-trichloro-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMKQSRUSKSOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223214 | |
Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-33-0 | |
Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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